molecular formula C14H10Cl3NO2 B12467208 3,5-dichloro-N-(4-chlorophenyl)-4-methoxybenzamide

3,5-dichloro-N-(4-chlorophenyl)-4-methoxybenzamide

Cat. No.: B12467208
M. Wt: 330.6 g/mol
InChI Key: NKLDRCMQDSGCQY-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(4-chlorophenyl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 5 positions, a chlorine atom at the 4 position of the phenyl ring, and a methoxy group at the 4 position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(4-chlorophenyl)-4-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as N,N-dimethylformamide, at elevated temperatures (around 60°C) to facilitate the formation of the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The reaction mixture is typically monitored using techniques such as thin-layer chromatography (TLC) to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(4-chlorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3,5-dichloro-N-(4-chlorophenyl)-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-chlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-dichloro-N-(4-chlorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group at the 4 position of the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

Molecular Formula

C14H10Cl3NO2

Molecular Weight

330.6 g/mol

IUPAC Name

3,5-dichloro-N-(4-chlorophenyl)-4-methoxybenzamide

InChI

InChI=1S/C14H10Cl3NO2/c1-20-13-11(16)6-8(7-12(13)17)14(19)18-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,18,19)

InChI Key

NKLDRCMQDSGCQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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